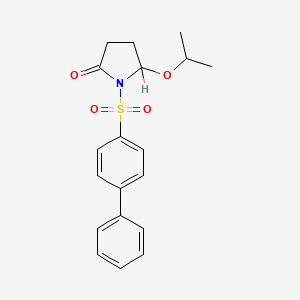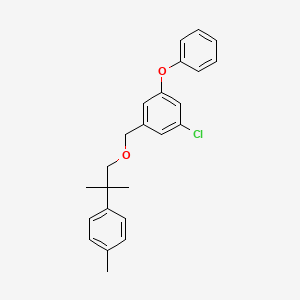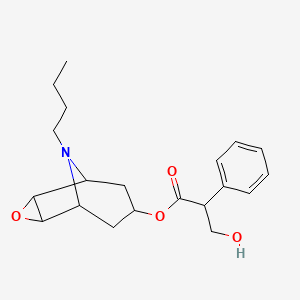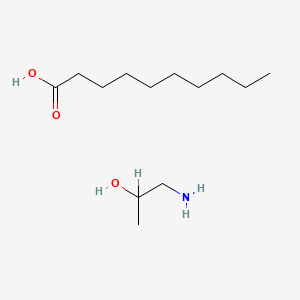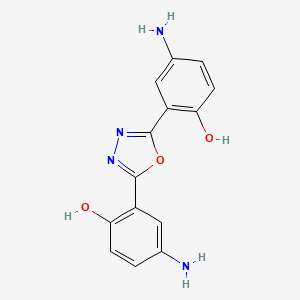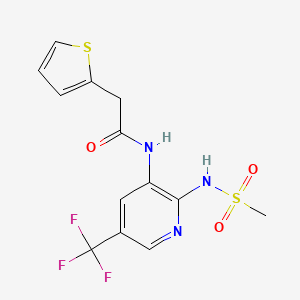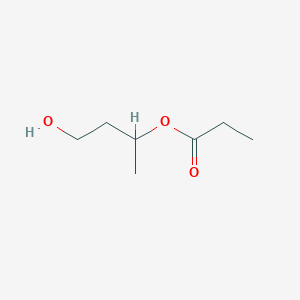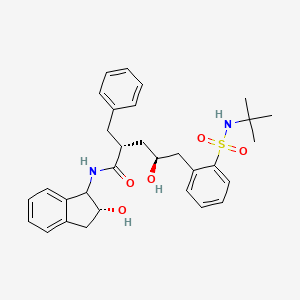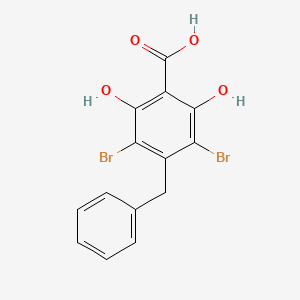
gamma-Resorcylic acid, 4-benzyl-3,5-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- is a chemical compound with the molecular formula C14-H10-Br2-O4 and a molecular weight of 402.06 . This compound is a derivative of gamma-resorcylic acid, characterized by the presence of benzyl and dibromo substituents on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- typically involves the bromination of gamma-resorcylic acid followed by benzylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of bromine and benzyl groups can enhance its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-Resorcylic acid: The parent compound without the benzyl and dibromo substituents.
4-Benzyl-gamma-Resorcylic acid: A derivative with only the benzyl substituent.
3,5-Dibromo-gamma-Resorcylic acid: A derivative with only the dibromo substituents.
Uniqueness
Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- is unique due to the combined presence of both benzyl and dibromo groups, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
97378-06-8 |
|---|---|
Fórmula molecular |
C14H10Br2O4 |
Peso molecular |
402.03 g/mol |
Nombre IUPAC |
4-benzyl-3,5-dibromo-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C14H10Br2O4/c15-10-8(6-7-4-2-1-3-5-7)11(16)13(18)9(12(10)17)14(19)20/h1-5,17-18H,6H2,(H,19,20) |
Clave InChI |
TXVVURSBMDUWGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=C(C(=C2Br)O)C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




